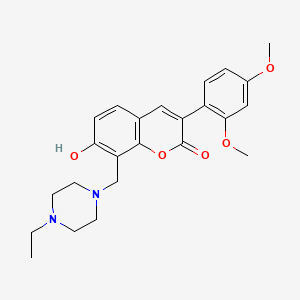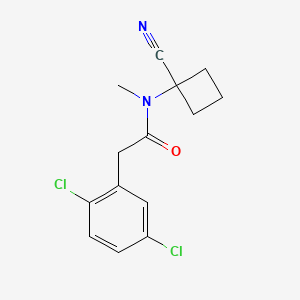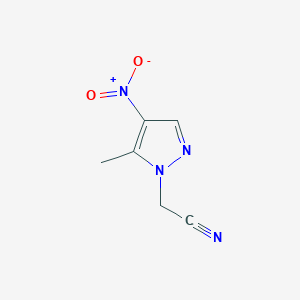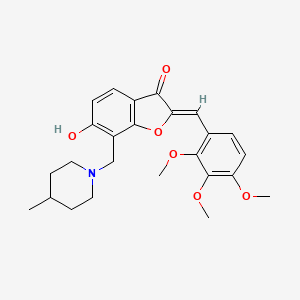
2-chloro-N-pentylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-pentylpyridine-3-sulfonamide, also known as CPPS, is a sulfonamide compound that has a wide range of applications in scientific research. It is a highly useful reagent for organic synthesis due to its low cost and availability. CPPS is also used as a catalyst for various chemical reactions, including the synthesis of various organic compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. CPPS is a versatile compound that has been used in a variety of scientific studies.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Properties
Sulfonamides, including compounds similar to 2-chloro-N-pentylpyridine-3-sulfonamide, have been recognized for their significant antibacterial and antimicrobial properties. These compounds are used in the therapy of bacterial infections and those caused by other microorganisms. Their effectiveness has been documented across various clinical applications, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics, showcasing their broad utility in combating infections and managing health conditions related to bacterial activity (Gulcin & Taslimi, 2018).
Environmental Impact and Biodegradation
The presence of sulfonamides in the environment, especially derived from agricultural activities, poses challenges due to their impact on microbial populations, potentially affecting human health. Research into the environmental persistence and degradation of these compounds is crucial for understanding their lifecycle and mitigating potential hazards. This area of study emphasizes the need for sustainable practices and effective biodegradation pathways to manage the ecological footprint of sulfonamides (Baran et al., 2011).
Advances in Drug Development
Ongoing research into sulfonamide compounds has led to the development of new drugs with enhanced efficacy and reduced toxicity. These advancements are particularly notable in the fields of antimicrobial, anticancer, anti-inflammatory, and antiviral therapies. The structural diversity and pharmacological properties of sulfonamide derivatives continue to offer promising avenues for the creation of novel therapeutic agents, underscoring the importance of these compounds in medicinal chemistry and drug development (Zhao et al., 2018).
Analysis and Detection Techniques
The development of sophisticated analysis and detection methods for sulfonamides has been a focal point of research. Techniques such as capillary electrophoresis and advanced electrochemical determination have improved the ability to quantify and monitor these compounds in pharmaceuticals, food products, and environmental samples. These technological advancements enhance quality control measures, ensure compliance with safety standards, and facilitate theoretical studies on the behavior of sulfonamide compounds (Hoff & Kist, 2009).
Mecanismo De Acción
Mode of Action
Sulfonamides, a class of compounds to which 2-chloro-n-pentylpyridine-3-sulfonamide belongs, are known to inhibit bacterial dna synthesis .
Biochemical Pathways
It’s worth noting that sulfonamides have been identified as synthetic lethal targets in cancers characterized by genomic microsatellite instability resulting from defects in dna mismatch repair pathways .
Propiedades
IUPAC Name |
2-chloro-N-pentylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-2-3-4-8-13-16(14,15)9-6-5-7-12-10(9)11/h5-7,13H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQRXOHGWJMWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[Hydroxy(phenyl)methyl]phenyl}acetamide](/img/structure/B2536760.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2536764.png)

![3-[1-(2-Chloropropanoyl)piperidin-3-yl]-N-ethyl-1-phenylpyrazole-4-carboxamide](/img/structure/B2536767.png)
![5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2536769.png)


![N-Pyridin-3-yl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B2536773.png)

![3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B2536777.png)
